molecular formula C24H16O7 B2691186 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 637752-87-5

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2691186
CAS No.: 637752-87-5
M. Wt: 416.385
InChI Key: IUOUKSCMDUOVAF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a chromenone core linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This is followed by esterification with 1,3-benzodioxole-5-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxylated chromenone.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The chromenone core is known to interact with tubulin, a protein involved in cell division, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7/c1-27-16-5-2-14(3-6-16)19-12-28-21-11-17(7-8-18(21)23(19)25)31-24(26)15-4-9-20-22(10-15)30-13-29-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOUKSCMDUOVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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